molecular formula C13H16ClNO4 B2398744 4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248287-49-0

4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2398744
CAS No.: 2248287-49-0
M. Wt: 285.72
InChI Key: ODRUYXJQWCYZCN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound with a complex structure that includes a chloro group, a methyl group, and a tert-butyl carbamate group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps. One common method starts with the chlorination of 3-methylbenzoic acid to introduce the chloro group. This is followed by the introduction of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Chloro-3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.

    Reduction: 3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.

    Substitution: 4-Substituted-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The chloro and carbamate groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylbenzoic acid: Lacks the carbamate group, making it less versatile in biochemical applications.

    3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: Lacks the chloro group, which may reduce its reactivity in certain chemical reactions.

    4-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: Similar structure but lacks the methyl group, affecting its steric properties and reactivity.

Uniqueness

4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the presence of both the chloro and carbamate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-7-9(14)6-5-8(11(16)17)10(7)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRUYXJQWCYZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)OC(C)(C)C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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